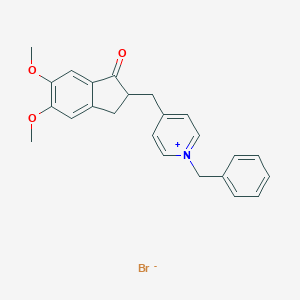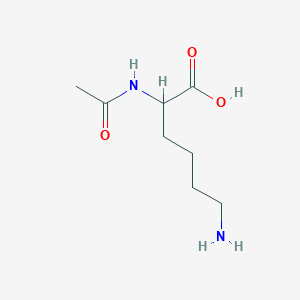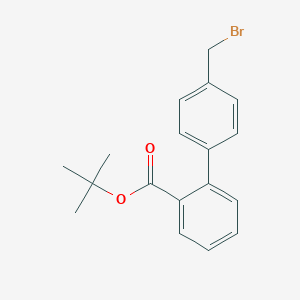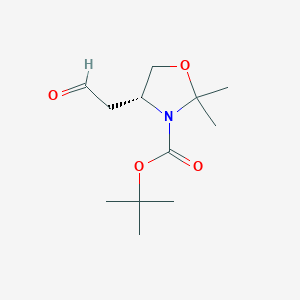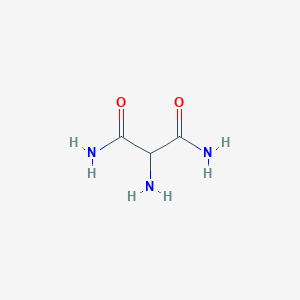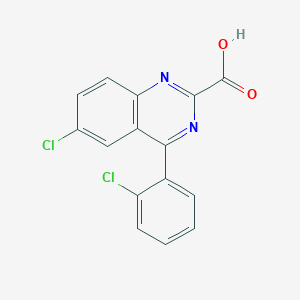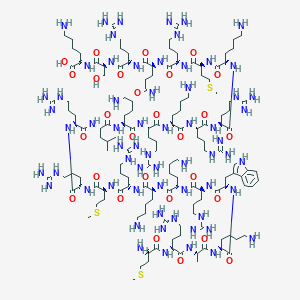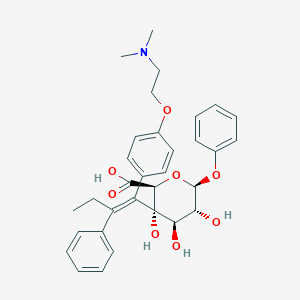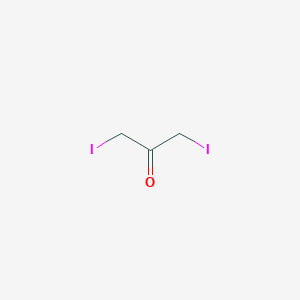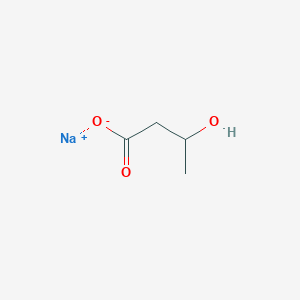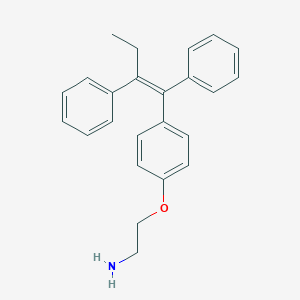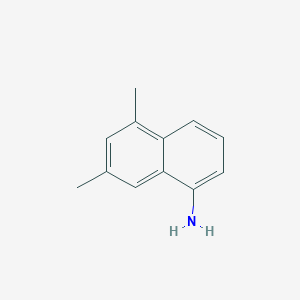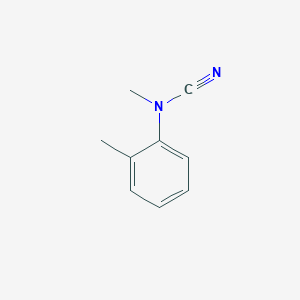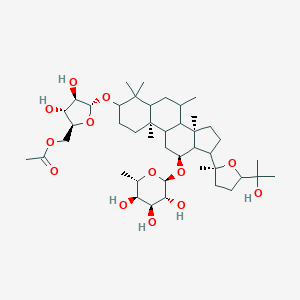
Cyclocarioside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas. It belongs to a class of compounds known as steroidal glycosides, which are known for their diverse biological activities. Cyclocarioside A has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of Cyclocarioside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Cyclocarioside A has also been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. Additionally, Cyclocarioside A has been shown to inhibit the AKT/mTOR pathway, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Cyclocarioside A has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Cyclocarioside A has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclocarioside A in lab experiments is its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others, making it a useful tool for studying various disease processes. However, one limitation of using Cyclocarioside A in lab experiments is its availability. Cyclocarioside A is a natural product that is found in the roots of the plant Carissa carandas, which can be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Cyclocarioside A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Cyclocarioside A and its potential as a therapeutic agent for the treatment of diabetes.
Métodos De Síntesis
The synthesis of Cyclocarioside A has been achieved through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Cyclocarioside A involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, extraction from natural sources is a more cost-effective method, but it requires a significant amount of plant material and can be challenging to scale up for large-scale production.
Aplicaciones Científicas De Investigación
Cyclocarioside A has been the subject of extensive scientific research due to its diverse pharmacological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, among others. Cyclocarioside A has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Cyclocarioside A has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propiedades
Número CAS |
146109-34-4 |
|---|---|
Nombre del producto |
Cyclocarioside A |
Fórmula molecular |
C43H72O13 |
Peso molecular |
797 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-3,4-dihydroxy-5-[[(10R,12S,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,7,10,14-pentamethyl-12-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C43H72O13/c1-20-17-27-39(4,5)28(55-38-35(48)33(46)26(54-38)19-51-22(3)44)12-15-41(27,8)24-18-25(53-37-36(49)34(47)32(45)21(2)52-37)31-23(11-14-42(31,9)30(20)24)43(10)16-13-29(56-43)40(6,7)50/h20-21,23-38,45-50H,11-19H2,1-10H3/t20?,21-,23?,24?,25-,26-,27?,28?,29?,30?,31?,32-,33-,34-,35+,36+,37-,38-,41+,42+,43-/m0/s1 |
Clave InChI |
NKAYJMFKKMUJQU-ZFIFBBNOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC3C(C(CC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](O5)COC(=O)C)O)O)C)C)[C@@]6(C2C(CC6)[C@@]7(CCC(O7)C(C)(C)O)C)C)O)O)O |
SMILES |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
SMILES canónico |
CC1CC2C(C(CCC2(C3C1C4(CCC(C4C(C3)OC5C(C(C(C(O5)C)O)O)O)C6(CCC(O6)C(C)(C)O)C)C)C)OC7C(C(C(O7)COC(=O)C)O)O)(C)C |
Sinónimos |
20,24-epoxydammarane-(3 beta,12 beta,24R)-12-O-alpha-L-rhamnopyranosyl-25-hydroxy-3-O-alpha-(5'-O-acetyl)-L-arabinofuranoside cyclocarioside A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



